O-succinyl-L-homoserine

Overview

Description

O-Succinyl-L-homoserine (OSH) is a key intermediate in the bacterial L-methionine biosynthesis pathway. It is synthesized from L-homoserine and succinyl-CoA via homoserine O-succinyltransferase (EC 2.3.1.46) and serves as a substrate for cystathionine γ-synthase (CGS), which catalyzes its conversion to cystathionine using cysteine . OSH is notable for its industrial relevance, particularly in microbial production platforms for L-methionine and C4 chemicals like succinic acid, γ-butyrolactone, and 1,4-butanediol . Recent metabolic engineering efforts in Escherichia coli have achieved OSH titers exceeding 102.5 g/L under optimized fermentation conditions .

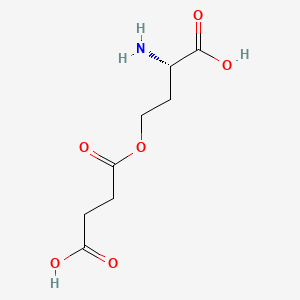

Structurally, OSH features a succinyl group esterified to the hydroxyl group of L-homoserine, conferring unique reactivity and stability compared to analogs like O-acetyl-L-homoserine (OAH) or O-phospho-L-homoserine (OPH) . Its molecular formula is C₈H₁₃NO₆ (MW 219.19), and it exhibits stability at −20°C in powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-succinyl-L-homoserine can be synthesized through metabolic engineering of Escherichia coli. The process involves the deletion of specific genes and overexpression of others to enhance the production yield. For instance, the deletion of the metJ and metI genes, combined with the overexpression of metL, metAfbr, yjeH, and thrAfbr, significantly increases the production of this compound from glucose .

Industrial Production Methods

In industrial settings, this compound is produced through fermentation processes using recombinant Escherichia coli. The fermentation conditions, including pH, temperature, and feeding strategy, are optimized to maximize the yield. The process can achieve high titers, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

O-succinyl-L-homoserine undergoes various chemical reactions, including:

Gamma-replacement reactions: In the presence of L-cysteine, it forms cystathionine via a gamma-replacement reaction catalyzed by cystathionine gamma-synthase.

Gamma-elimination reactions: In the absence of L-cysteine, it undergoes gamma-elimination to form succinate, alpha-ketobutyrate, and ammonia.

Common Reagents and Conditions

L-cysteine: Used in gamma-replacement reactions.

Major Products

L-methionine: Formed through the action of this compound sulfhydrylase.

Succinic acid and homoserine: Formed through hydrolysis of this compound.

Scientific Research Applications

Biosynthesis of L-Methionine

Overview

O-succinyl-L-homoserine serves as a precursor for the biosynthesis of L-methionine, an essential amino acid with significant industrial applications. The enzymatic conversion of OSH to L-methionine is catalyzed by this compound sulfhydrylase, which has been characterized for its high activity and stability under various conditions.

Key Findings

- A study identified a novel enzyme from Thioalkalivibrio sulfidiphilus that converts OSH to L-methionine with a yield of 42.63 g/L when using 400 mM OSH as a substrate .

- The enzyme exhibited maximum activity at pH 6.5 and 35°C, demonstrating potential for large-scale bioproduction processes.

Metabolic Engineering for Enhanced Production

Engineering Strains

Recent advancements in metabolic engineering have enabled the construction of Escherichia coli strains capable of producing higher yields of OSH. Genetic modifications include deletions and overexpressions of specific genes involved in the methionine biosynthetic pathway.

Case Studies

- A genetically engineered strain, E. coli ∆JIB, achieved a production rate of 9.31 g/L OSH from glucose, representing the highest yield reported to date .

- The metabolic network was redesigned by removing feedback inhibition mechanisms and enhancing flux towards OSH production through targeted gene modifications.

Platform Chemical for C4 Chemicals

Market Potential

this compound is recognized as a promising platform chemical for the production of various C4 chemicals, including succinic acid and other valuable intermediates. Its synthesis from renewable resources via fermentation processes aligns with green chemistry principles.

Production Insights

- The ability to produce OSH from glucose through engineered microbial strains opens avenues for sustainable chemical manufacturing .

- The fermentation process can be optimized to maximize yield while minimizing environmental impact.

Industrial Applications and Future Directions

Potential Uses

The industrial application of this compound extends beyond amino acid production. Its derivatives could play roles in pharmaceuticals, agriculture, and bioplastics.

Research Directions

- Continued research into optimizing fermentation conditions and enzyme efficiency will be crucial for scaling up OSH production.

- Investigating the broader metabolic pathways involving OSH could lead to novel applications in biotechnology.

Summary Table: Key Characteristics and Applications of this compound

| Characteristic | Details |

|---|---|

| Chemical Formula | C₆H₈N₂O₄S |

| Role in Biosynthesis | Precursor for L-methionine |

| Enzymatic Conversion Yield | Up to 42.63 g/L from 400 mM OSH |

| Engineered Strain Yield | 9.31 g/L from glucose (highest reported) |

| Applications | Amino acid production, platform chemical for C4 chemicals |

Mechanism of Action

O-succinyl-L-homoserine exerts its effects through enzymatic reactions. It is converted to L-methionine by the enzyme this compound sulfhydrylase, which catalyzes the addition of a sulfur atom to the compound. This reaction is crucial in the biosynthesis of L-methionine, an essential amino acid involved in protein synthesis and various metabolic processes .

Comparison with Similar Compounds

O-Acetyl-L-Homoserine (OAH)

- Biosynthetic Role : OAH is the fungal analog of OSH, synthesized via acetylation of L-homoserine. It serves as a precursor for L-methionine in fungi and some bacteria .

- Enzymatic Specificity : OAH is preferentially utilized by Rhodococcus qingshengii under biodesulfurization conditions, where O-acetylhomoserine sulfhydrylase (MetY) converts it to homocysteine . In contrast, OSH is processed by MetZ in sulfate-rich environments .

- Production Efficiency : OAH titers reach 9.42 g/L in optimized E. coli systems, significantly lower than OSH’s 102.5 g/L . This disparity highlights OSH’s superior scalability for industrial applications.

- Thermal Stability : OSH-specific enzymes like tsOSHS (from Thioalkalivibrio sulfidiphilus) exhibit higher thermal stability (21.72-hour half-life at 30°C) compared to OAH-converting enzymes, which are less studied in this context .

O-Phospho-L-Homoserine (OPH)

- Biosynthetic Role : OPH is the plant-specific variant, phosphorylated at the homoserine hydroxyl group. It is a precursor for threonine and methionine in plants .

N-Acyl-L-Homoserine Lactones (AHLs)

- Structural Similarity: AHLs share a homoserine lactone core but are modified with acyl groups for quorum sensing in bacteria. Unlike OSH, they lack metabolic roles in amino acid biosynthesis .

- Enzymatic Interactions : AHLs are degraded by lactonases, whereas OSH is processed by PLP-dependent enzymes like tsOSHS, which require Fe²⁺ for optimal activity .

Data Tables

Table 1. Comparative Properties of Homoserine Derivatives

Table 2. Enzymatic Performance of OSH-Converting Systems

Key Research Findings

Enzyme Engineering : tsOSHS demonstrates exceptional substrate tolerance (400 mM OSH) and catalytic efficiency (511.56 g/L/day), outperforming OAH-specific enzymes .

Metabolic Flux: Deletion of metC in E. coli increases OSH accumulation by 30–60-fold, highlighting regulatory nodes for strain optimization .

Industrial Scalability : Integrated fermentation-enzyme catalysis systems achieve 21.1 g/L L-methionine in one-pot processes using OSH as the intermediate .

Biological Activity

O-succinyl-L-homoserine (OSH) is an important compound in metabolic pathways, particularly in the biosynthesis of the amino acid L-methionine. This article delves into its biological activity, enzymatic properties, and applications, supported by various research findings and case studies.

Overview of this compound

This compound is a derivative of L-homoserine, classified as an alpha amino acid. It plays a crucial role in the metabolic processes of various organisms, including Saccharomyces cerevisiae and Escherichia coli . OSH is not a naturally occurring metabolite in humans but can be detected in individuals exposed to this compound or its derivatives .

Enzymatic Activity and Characterization

Recent studies have identified and characterized an enzyme known as this compound sulfhydrylase (OSHS) from Thioalkalivibrio sulfidiphilus. This enzyme catalyzes the conversion of OSH to L-methionine, demonstrating significant potential for industrial applications in amino acid production.

Key Findings on OSHS

- Optimal Conditions : The recombinant OSHS exhibits maximum activity at 35°C and pH 6.5, with a half-life of 21.72 hours at 30°C, indicating high thermostability .

- Substrate Concentration : The enzyme shows increased activity with higher concentrations of OSH, achieving a total yield of L-methionine up to 42.63 g/L when 400 mM OSH is used .

- Metal Ion Influence : The presence of Fe²⁺ ions enhances the enzyme's activity by 115%, highlighting the importance of metal cofactors in enzymatic reactions .

Biological Pathways Involving this compound

OSH participates in critical metabolic pathways, particularly those leading to the synthesis of L-methionine. The pathway involves several enzymatic reactions where OSH acts as an intermediate substrate. Below is a simplified representation of this pathway:

Applications and Case Studies

The industrial relevance of OSH primarily lies in its application for producing L-methionine through biocatalysis. This process has been optimized using fermentation techniques coupled with enzymatic reactions.

Case Study: Industrial Production of L-Methionine

A notable study by CJ Cheiljedang Co., Ltd. developed a bioprocess that combines fermentation and enzymatic catalysis to produce OSH from sucrose. This method has led to significant advancements in the large-scale production of L-methionine, which is critical for animal feed and nutritional supplements .

Comparative Analysis of Enzymatic Properties

The following table summarizes key enzymatic properties of OSHS compared to other known enzymes involved in similar pathways:

| Enzyme | Source | Optimal Temperature (°C) | pH | Thermostability | Yield (g/L) |

|---|---|---|---|---|---|

| This compound sulfhydrylase (OSHS) | Thioalkalivibrio sulfidiphilus | 35 | 6.5 | High (21.72 h at 30°C) | 42.63 |

| Cystathionine γ-synthase | Various | Variable | Variable | Moderate | Varies |

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in OSH biosynthesis, and how can they be experimentally validated?

OSH is synthesized via the aspartate metabolic pathway in microorganisms like E. coli. Key enzymes include aspartokinase (encoded by thrA and metL), homoserine dehydrogenase, and O-succinyltransferase (encoded by metA). Experimental validation involves:

- Gene knockout/complementation assays to confirm enzyme roles .

- LC-HRMS analysis to quantify pathway intermediates (e.g., OSH, succinyl-CoA) using protocols with XBridge® BEH Amide XP columns and ammonium formate/acetonitrile gradients .

- 13C metabolic flux analysis to trace carbon flow through the pathway .

Q. How can researchers optimize OSH production in E. coli using metabolic engineering?

Strategies include:

- Feedback resistance engineering : Overexpressing metAfbr (OSH O-succinyltransferase) to bypass L-methionine feedback inhibition .

- Precursor channeling : Co-expressing thrAfbr (aspartokinase/homoserine dehydrogenase I) and metL to enhance aspartate-to-OSH flux .

- Export engineering : Overexpressing yjeH (L-methionine exporter) to reduce intracellular OSH toxicity .

- Batch fermentation optimization : Adjusting glucose concentration (e.g., 20 g/L) and pH to maximize titers (up to 9.31 g/L reported) .

Q. What analytical methods are recommended for quantifying OSH and its derivatives?

- Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with heated electrospray ionization (HESI-II) and m/z 218-222 scan range for OSH detection .

- Enzymatic assays using cystathionine γ-synthase to monitor OSH conversion to cystathionine in the presence of L-cysteine .

- Nuclear magnetic resonance (NMR) for structural confirmation of OSH-derived C4 chemicals like γ-butyrolactone .

Advanced Research Questions

Q. How do contradictions in OSH yield data arise across studies, and how can they be resolved?

Discrepancies often stem from:

- Strain-specific metabolic regulation : For example, metJ (transcriptional repressor) deletion in E. coli W3110ΔJI increases OSH production by 30%, but this effect varies in other strains .

- Fermentation conditions : Temperature shifts (e.g., 30°C to 37°C) alter enzyme kinetics and byproduct formation .

- Resolution method : Use genome-scale metabolic models (e.g., iJO1366 for E. coli) to predict flux bottlenecks and validate with chemostat cultures under controlled nutrient limitations .

Q. What are the challenges in scaling OSH production from lab-scale to industrial bioreactors?

Critical hurdles include:

- Byproduct accumulation : Succinate and α-ketobutyrate from OSH degradation via γ-elimination reactions reduce yields. Mitigation requires dynamic pathway regulation (e.g., CRISPRi knockdown of metB) .

- Oxygen transfer limitations : High-cell-density fermentations demand precise dissolved oxygen control (≥30% saturation) to maintain aerobic conditions for OSH synthesis .

- Downstream processing : OSH purification is complicated by its hydrophilicity. Simulated moving bed (SMB) chromatography with polyacrylamide resins is proposed for large-scale separation .

Q. How can OSH serve as a platform chemical for C4 compound synthesis, and what are the key catalytic steps?

OSH is a precursor for:

- Succinic acid : Catalyzed by OSH desuccinylase and dehydrogenase .

- γ-Butyrolactone (GBL) : Achieved via chemical hydrogenation of homoserine lactone derived from OSH .

- 1,4-Butanediol (BDO) : Requires multi-enzyme cascades (e.g., alcohol dehydrogenases and aldehyde reductases) for stepwise reduction . Key parameters : Enzyme thermostability (>50°C for industrial processes) and cofactor regeneration (NADH/NADPH cycling) are critical for catalytic efficiency .

Q. What are the implications of OSH’s regulatory role in microbial amino acid biosynthesis?

OSH intersects with:

- L-methionine regulation : It competitively inhibits MetJ repressor binding, derepressing met operon genes .

- Cross-pathway crosstalk : OSH accumulation upregulates threonine biosynthesis (thrABC), requiring transcriptomic analysis (RNA-seq) to balance pathway fluxes .

- Stress responses : High OSH levels trigger SOS response genes (e.g., recA), necessitating proteomic profiling to identify mitigation targets .

Q. Methodological Considerations

Q. How should researchers design experiments to address OSH toxicity in microbial hosts?

- Toxicity assays : Measure growth inhibition in E. coli BW25113ΔmetB under varying OSH concentrations (0–10 g/L) .

- Adaptive laboratory evolution (ALE) : Select for OSH-tolerant mutants using serial passaging in minimal media .

- Membrane engineering : Modify lipid composition via plsB (acyltransferase) overexpression to enhance OSH export .

Q. What computational tools are available for modeling OSH metabolic networks?

- COBRA Toolbox : Simulate OSH flux distributions in E. coli using the iML1515 model .

- Deep learning : Train neural networks on omics data to predict optimal gene overexpression/knockout combinations (e.g., metL + yjeH) .

- Kinetic modeling : Use COPASI to parameterize OSH synthesis rates based on enzyme kinetics (e.g., Km for homoserine = 0.8 mM) .

Properties

IUPAC Name |

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISQJGXJIDKDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164192 | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-23-5 | |

| Record name | O-Succinylhomoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Succinylhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.